![molecular formula C24H20N6O2S B10872262 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10872262.png)
2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the benzothiazole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the benzothiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound may also interact with other proteins and receptors, modulating various signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
2-(3,4-Dimethoxyphenyl)ethanol: Another compound with a similar aromatic structure but different functional groups and applications.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is unique due to its complex heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for therapeutic research and development.
Properties
Molecular Formula |
C24H20N6O2S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N6O2S/c1-13-14(2)30(24-26-16-7-5-6-8-19(16)33-24)22-20(13)23-27-21(28-29(23)12-25-22)15-9-10-17(31-3)18(11-15)32-4/h5-12H,1-4H3 |
InChI Key |
KJZKDVZNJZYMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
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